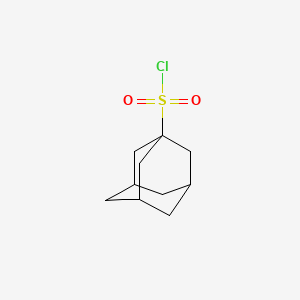

Adamantane-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

adamantane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO2S/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZYXOXYBQDLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510077 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24053-96-1 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | adamantane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Adamantane-1-sulfonyl Chloride from Adamantane: A Technical Guide for a Versatile Synthetic Intermediate

Abstract

Adamantane, with its unique tricyclic, rigid, and lipophilic structure, serves as a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its derivatives are integral to the development of antiviral, antidiabetic, and neuroprotective agents.[3][4] A key intermediate that unlocks a vast chemical space for these applications is adamantane-1-sulfonyl chloride. This versatile building block is a precursor to a wide array of adamantyl sulfonamides and sulfonate esters, motifs of significant interest in drug discovery.[1][5] This in-depth technical guide provides a comprehensive overview of the synthesis of this compound directly from adamantane, designed for researchers, chemists, and drug development professionals. We will explore the core mechanistic principles governing the functionalization of the adamantane cage and present detailed, field-proven protocols for its synthesis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Mechanistic Considerations: The Unique Reactivity of the Adamantane Cage

The synthetic chemistry of adamantane is dominated by the reactivity of its four equivalent tertiary bridgehead carbons (C1, C3, C5, C7). The cage's rigid, strain-free structure contributes to the remarkable stability of the 1-adamantyl cation, which forms readily upon interaction with electrophiles or in strong acid media.[3][6] This stability dictates that reactions at the bridgehead position typically proceed via an Sɴ1-type mechanism, involving the formation of this carbocation intermediate, which then reacts with available nucleophiles.[3]

The synthesis of this compound from adamantane leverages this inherent reactivity. The primary challenge is the direct and selective introduction of the sulfonyl chloride (-SO₂Cl) moiety onto one of these bridgehead positions. Two principal strategies emerge from these mechanistic underpinnings:

-

Direct Electrophilic Sulfochlorination: A one-step process involving a highly reactive sulfur-based electrophile that can directly attack the tertiary C-H bond of adamantane.

-

Two-Step Sulfonation-Chlorination: A sequential process where adamantane is first sulfonated to form the intermediate adamantane-1-sulfonic acid, which is subsequently converted to the target sulfonyl chloride.

The choice between these pathways depends on factors such as desired scale, available reagents, and tolerance for harsh reaction conditions.

Pathway I: Direct Electrophilic Chlorosulfonylation

This approach is the most direct method, utilizing a powerful reagent to achieve the transformation in a single step. The reagent of choice is typically chlorosulfonic acid, which acts as both the sulfonating and chlorinating agent.

Principle & Causality

Chlorosulfonic acid (HSO₃Cl) is a potent electrophile. The reaction is believed to proceed via the electrophilic attack of a sulfur trioxide-like species on a tertiary C-H bond of the adamantane cage. The high acidity of the medium facilitates the departure of a hydride ion, leading to the formation of the stable 1-adamantyl cation. This cation is then intercepted by the chlorosulfonate anion or a related species to furnish the sulfonyl chloride product.

Key Experimental Choices:

-

Reagent: Chlorosulfonic acid is used due to its high electrophilicity, which is necessary to activate the relatively inert C-H bond of an alkane.[7]

-

Solvent: Often, an inert solvent like a chlorinated hydrocarbon is used, or the reaction is run neat. The choice of solvent must account for the high reactivity of chlorosulfonic acid.

-

Temperature Control: The reaction is highly exothermic and must be carefully controlled at low temperatures (e.g., 0-10 °C) during reagent addition to prevent uncontrolled side reactions and degradation of the product.

Experimental Protocol: Direct Chlorosulfonylation

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.

-

Reactor Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Maintain a dry, inert atmosphere throughout the reaction.

-

Initial Charge: To the flask, add adamantane (1.0 eq) and a suitable inert solvent such as dichloromethane. Cool the mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (approx. 4-5 eq) dropwise via the dropping funnel to the stirred suspension. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-18 hours.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a crystalline solid.

Workflow Diagram: Direct Chlorosulfonylation

Pathway II: Two-Step Sulfonation-Chlorination

This pathway offers a milder alternative by separating the sulfonation and chlorination steps. It allows for the isolation and purification of the sulfonic acid intermediate, which can be advantageous for overall process control, though it adds an extra synthetic step.

Step A: Synthesis of Adamantane-1-Sulfonic Acid

Principle & Causality: Adamantane reacts with strong sulfuric acid to form the 1-adamantyl cation, which is then attacked by a sulfonating species (like SO₃) present in fuming sulfuric acid (oleum).[3] The key is to use conditions that favor sulfonation over oxidation, which can lead to adamantanone as a byproduct.[2] Using fuming sulfuric acid provides a high concentration of the SO₃ electrophile, driving the sulfonation reaction.

Experimental Protocol:

-

Setup: In a flask equipped with a stirrer and under an inert atmosphere, add adamantane (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath and slowly add fuming sulfuric acid (20% SO₃, approx. 5-6 eq).

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Work-up: Carefully pour the reaction mixture onto ice. The sulfonic acid product is often water-soluble. The product can be isolated as a salt (e.g., sodium salt) by neutralization with a base like NaOH, followed by purification. For the subsequent step, the aqueous solution of the acid can sometimes be used directly.

Step B: Conversion to this compound

Principle & Causality: The conversion of sulfonic acids to sulfonyl chlorides is a classic and reliable transformation.[8][9] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. The hydroxyl group of the sulfonic acid acts as a nucleophile, attacking the electrophilic sulfur atom of SOCl₂. A subsequent intramolecular rearrangement releases sulfur dioxide (SO₂) and a chloride ion, which then displaces the remaining group to form the stable sulfonyl chloride.[10] A catalytic amount of dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.

Experimental Protocol:

-

Setup: To a flask containing the adamantane-1-sulfonic acid (1.0 eq) from Step A, add an excess of thionyl chloride (SOCl₂, approx. 5-10 eq), which can also serve as the solvent.

-

Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: The resulting crude residue is worked up similarly to Pathway I (dissolving in an organic solvent, washing with ice-water and brine, drying, and concentrating). Recrystallization yields the pure this compound.

Data Presentation & Characterization

Successful synthesis of the target compound should be verified using standard analytical techniques.

Table 1: Comparison of Synthetic Pathways

| Parameter | Pathway I: Direct Sulfochlorination | Pathway II: Two-Step Synthesis |

| Key Reagents | Adamantane, Chlorosulfonic Acid | Adamantane, Fuming H₂SO₄, Thionyl Chloride |

| Number of Steps | 1 | 2 |

| Reaction Conditions | Harsh, highly exothermic | Milder overall, requires heating in Step B |

| Process Control | Less control, one-pot reaction | Better control, intermediate isolation possible |

| Typical Yield | Moderate to Good | Good to High (over two steps) |

| Key Hazard | Violent reaction with water (HSO₃Cl) | Use of fuming acid and corrosive SOCl₂ |

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃) | δ ~2.3-2.4 (m, 3H, CH), δ ~2.1-2.2 (m, 6H, CH₂), δ ~1.7-1.8 (m, 6H, CH₂) |

| ¹³C NMR (CDCl₃) | δ ~85 (C-SO₂Cl), δ ~45 (CH), δ ~35 (CH₂), δ ~29 (CH₂) |

| IR (KBr, cm⁻¹) | ~1370 (ν asym SO₂), ~1170 (ν sym SO₂) |

| Mass Spec (EI) | m/z 234/236 (M⁺, Cl isotope pattern), 135 (M⁺ - SO₂Cl) |

Conclusion

This compound is a pivotal intermediate for accessing novel adamantane-based compounds for pharmaceutical and materials science applications. This guide has detailed two robust synthetic routes starting from the parent hydrocarbon, adamantane. The direct chlorosulfonylation pathway offers a rapid, one-step synthesis but requires careful handling of highly reactive reagents. The two-step sulfonation-chlorination pathway provides greater process control and potentially higher overall yields, proceeding through a stable sulfonic acid intermediate. The selection of the optimal synthetic route will depend on the specific requirements of the laboratory, including scale, safety infrastructure, and desired purity. Both methods, grounded in the fundamental principles of adamantane's unique electrophilic reactivity, provide reliable access to this valuable chemical building block.

References

-

Thionyl chloride - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thionyl_chloride][8]

-

Reactions of adamantanes in electrophilic media. Russian Chemical Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/rc/rc9991001][3]

-

Thionyl chloride- a Sulfinyl Halide. ChemicalBook. [URL: https://www.chemicalbook.com/article/thionyl-chloride--a-sulfinyl-halide.htm][9]

-

Synthesis of a. 1-Adamantane sulfinyl chloride. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-a-1-adamantane-sulfinyl-chloride][11]

-

Free Radical Substitution in Alkanes. Scribd. [URL: https://www.scribd.com/document/405462527/2-2-Substitution-Free-Radical][12]

-

Thionyl Chloride and Chlorosulfonic Acid | Small-Scale Synthesis. Thieme Connect. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-120023][13]

-

Some Reactions of Adamantane and Adamantane Derivatives. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01048a038][14]

-

(A) Conversion of sulfonate to sulfonylchloride with thionylchloride... ResearchGate. [URL: https://www.researchgate.net/figure/A-Conversion-of-sulfonate-to-sulfonylchloride-with-thionylchloride-at-0-1C-B_fig4_272330752][10]

- The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Iowa State University Digital Repository. [URL: https://lib.dr.

-

This compound | 24053-96-1. Benchchem. [URL: https://www.benchchem.com/product/b196020][1]

- 1-adamantanecarboxylic acid. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0020]

-

Synthesis of adamantane derivatives. 59. Reactions of some electrophilic adamantane derivatives... The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00827a017][15]

-

Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons. [URL: https://academiccommons.columbia.edu/doi/10.7916/D82R40DT/download][7]

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors... NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2423402/]

-

Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem. [URL: https://www.benchchem.com/application-notes/B1587587/synthesis-of-adamantane-derivatives][4]

-

Adamantane - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Adamantane][2]

-

This compound CAS#: 24053-96-1. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717462.htm][16]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1987][17]

-

Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes... RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp02157d][5]

- Synthesis of adamantane-containing cationic surfactants. ResearchGate. [URL: https://www.researchgate.

-

Tuning the Energy Levels of Adamantane by Boron Substitution. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11054799/][18]

-

First steps of the reactions of alkanes and arenes with adamantyl cations in sulfuric acid... ResearchGate. [URL: https://www.researchgate.net/publication/232014055_First_steps_of_the_reactions_of_alkanes_and_arenes_with_adamantyl_cations_in_sulfuric_acid_in_comparison_with_other_reagents][6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. Reactions of adamantanes in electrophilic media - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 9. Thionyl chloride- a Sulfinyl Halide_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. scribd.com [scribd.com]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound CAS#: 24053-96-1 [m.chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Adamantane-1-sulfonyl chloride: Properties, Synthesis, and Applications

Introduction

Adamantane-1-sulfonyl chloride is a unique chemical intermediate that marries the rigid, three-dimensional structure of the adamantane cage with the highly reactive sulfonyl chloride functional group. This combination of a stable, lipophilic hydrocarbon core and a potent electrophilic handle makes it a valuable building block in modern organic synthesis.[1] Its utility is most pronounced in the fields of medicinal chemistry and advanced materials science, where the introduction of the adamantyl moiety can confer desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved thermal characteristics.[2][3][4] This guide provides an in-depth exploration of the physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Properties

The distinct properties of this compound are a direct consequence of its adamantyl scaffold. The high symmetry and strain-free nature of the fused cyclohexane rings result in a high melting point and thermal stability, while the bulky cage sterically influences the reactivity of the attached sulfonyl chloride group.[1][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 24053-96-1 | [2][6][7] |

| Molecular Formula | C₁₀H₁₅ClO₂S | [2][6][8] |

| Molecular Weight | 234.74 g/mol | [2][6][7] |

| Appearance | White to off-white solid | |

| Melting Point | 124-125 °C | |

| Boiling Point | 323.0 ± 9.0 °C (Predicted) | N/A |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | N/A |

| Purity | Typically ≥95% | [6] |

Solubility Profile & Stability

-

Aprotic & Nonpolar Solvents: The large, nonpolar, and highly lipophilic adamantane cage dominates the molecule's character, suggesting good solubility in aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.

-

Protic Solvents (Water, Alcohols): The parent hydrocarbon, adamantane, is practically insoluble in water.[5] While the sulfonyl chloride group adds polarity, significant solubility in water is not expected. Furthermore, sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[9] This reactivity extends to other protic solvents like alcohols, which will lead to solvolysis to form sulfonate esters. Therefore, protic solvents are generally unsuitable for storage or as reaction media unless solvolysis is the intended outcome.

Stability and Storage: The primary degradation pathway for this compound is hydrolysis. To maintain its integrity, the compound must be rigorously protected from moisture. The recommended storage condition is under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2]

Synthesis and Purification

While several general methods exist for the formation of sulfonyl chlorides, a common approach for unactivated alkanes is direct chlorosulfonation. The following is a representative protocol based on established chemical principles for this transformation.

Proposed Synthesis: Direct Chlorosulfonation of Adamantane

This method involves the direct reaction of adamantane with chlorosulfonic acid. The reaction is typically performed in a chlorinated solvent, and careful temperature control is crucial due to the exothermic nature of the reaction.

Diagram 1: Synthetic Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N₂) inlet.

-

Dissolution: Adamantane (1.0 eq) is charged into the flask and dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0°C using an ice bath.

-

Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the reagent and product. Cooling is necessary to control the initial exotherm upon addition of the highly reactive chlorosulfonic acid.

-

-

Addition: Chlorosulfonic acid (1.1 - 1.5 eq) is added to the dropping funnel and introduced dropwise to the stirred adamantane solution over 30-60 minutes. The internal temperature must be maintained below 5°C.

-

Causality: Slow, controlled addition is paramount to prevent a runaway reaction and formation of side products. A slight excess of the acid ensures complete conversion of the starting material.

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until monitoring by TLC or GC indicates the consumption of adamantane.

-

Quenching: The reaction mixture is carefully and slowly poured onto a stirred slurry of crushed ice.

-

Causality: This step safely quenches the excess chlorosulfonic acid, converting it to sulfuric acid and HCl, which partition into the aqueous phase. This process is highly exothermic and must be done with caution.

-

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted once more with DCM. The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization, typically from a nonpolar solvent like hexanes, to yield pure this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom, making it an excellent target for a wide range of nucleophiles.

-

Formation of Sulfonamides: This is the most common application. The sulfonyl chloride reacts readily with primary and secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form stable adamantyl sulfonamides.[1] The base is required to neutralize the HCl byproduct.

-

Formation of Sulfonate Esters: Reaction with alcohols, typically in the presence of a base like pyridine, yields adamantyl sulfonate esters.[1] These esters can serve as intermediates themselves in further synthetic steps.

The Steric Influence of the Adamantyl Group: The bulky adamantane cage provides significant steric hindrance around the reactive center.[1] While this does not prevent reactions with common nucleophiles like amines and alcohols, it can influence the reaction rate and may disfavor SN2-type reactions at the sulfur atom compared to less hindered sulfonyl chlorides. This steric shielding is also a key reason for the enhanced metabolic stability of many adamantane-containing drugs.

Diagram 2: Key Reactions of this compound

Caption: Common nucleophilic substitution reactions.

Spectroscopic Characterization

While specific, published spectra are scarce, the structure of this compound allows for a highly accurate prediction of its key spectroscopic features.

Predicted Spectroscopic Profile

-

¹H NMR: The high symmetry of the adamantane cage simplifies the proton spectrum. The strongly electron-withdrawing -SO₂Cl group will cause a downfield shift for adjacent protons.

-

δ ≈ 2.2-2.4 ppm (multiplet, 9H): Protons on the methylene (-CH₂-) carbons beta and delta to the sulfonyl group.

-

δ ≈ 2.1-2.2 ppm (broad singlet, 6H): Protons on the methine (-CH-) carbons gamma to the sulfonyl group.

-

-

¹³C NMR: The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded. Based on data for other 1-substituted adamantanes, the following shifts are predicted.[10][11]

-

Cα (C-SO₂Cl): δ ≈ 75-80 ppm

-

Cβ (-CH₂-): δ ≈ 35-40 ppm

-

Cγ (-CH-): δ ≈ 28-32 ppm

-

Cδ (-CH₂-): δ ≈ 40-45 ppm

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features: the characteristic vibrations of the sulfonyl chloride group and the C-H vibrations of the adamantane cage.

-

Mass Spectrometry (MS): Electron ionization MS would show a molecular ion (M⁺) peak. A key diagnostic feature is the isotopic pattern of chlorine: there will be a prominent [M+2]⁺ peak with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[13] The primary fragmentation pathway would likely involve the loss of the -SO₂Cl group, leading to a strong peak for the adamantyl cation at m/z = 135.

Applications in Drug Discovery and Materials Science

The adamantane moiety is often described as a "lipophilic bullet," and its incorporation into molecules via the sulfonyl chloride handle is a key strategy in drug design.[3]

-

Improving Pharmacokinetics: The bulky, hydrocarbon-rich adamantane cage increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier (BBB).[3] This is critical for developing drugs targeting the central nervous system.

-

Enhancing Metabolic Stability: The rigid cage can act as a steric shield, protecting nearby functional groups from enzymatic degradation by metabolic enzymes (e.g., cytochrome P450s). This can increase the drug's half-life and bioavailability.[3]

-

Scaffold for Pharmacophores: The tetrahedral geometry of the bridgehead carbons allows for a precise, three-dimensional presentation of substituents, enabling optimized interactions with biological targets like enzyme active sites or protein receptors.[4] Adamantane derivatives have found use as antiviral, antidiabetic, and anticancer agents.[4]

-

Advanced Polymers: In materials science, incorporating the rigid and thermally stable adamantane unit into polymer backbones can significantly increase the glass transition temperature (Tg) and thermal stability of the resulting material. This compound serves as a reactive monomer for such polymerizations.

References

-

PrepChem. (n.d.). Synthesis of a. 1-Adamantane sulfinyl chloride. Retrieved January 17, 2026, from [Link]

- Duddeck, H., & Wolff, P. (1975). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 8(11), 593-595.

- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

-

ResearchGate. (n.d.). Changes in the solvolysis rate constants of 1-adamantyl chloride with the addition of various salts in 50 vol % sulfolane-H2O at 60 C. Retrieved January 17, 2026, from [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Adamantane. PubChem. Retrieved January 17, 2026, from [Link]

- Wang, T., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development.

-

National Institute of Standards and Technology. (n.d.). Adamantane. NIST WebBook. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C10H15ClO2S). Retrieved January 17, 2026, from [Link]

- Hoffman, R. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231.

-

ChemWhat. (n.d.). This compound CAS#: 24053-96-1. Retrieved January 17, 2026, from [Link]

- Douglass, I. B., & Farah, B. S. (n.d.). Methanesulfinyl Chloride. Organic Syntheses.

-

ResearchGate. (n.d.). Figure 1. (a) Molecular structures of adamantane, 1-chloro-adamantane, and 1-bromo-adamantane. Retrieved January 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Adamantanecarboxylic acid chloride. NIST WebBook. Retrieved January 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Adamantane, 1-chloro-. NIST WebBook. Retrieved January 17, 2026, from [Link]

- Lomas, J. S., D'Souza, M. J., & Kevill, D. N. (1995). EXTREMELY LARGE ACCELERATION OF THE SOLVOLYSIS OF 1-ADAMANTYL CHLORIDE UPON INCORPORATION OF A SPIRO ADAMANTANE SUBSTITUENT. Journal of the American Chemical Society, 117(22), 5891-5892.

-

Wikipedia. (n.d.). Adamantane. Retrieved January 17, 2026, from [Link]

-

SciELO. (n.d.). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k. Retrieved January 17, 2026, from [Link]

- Perlovich, G. L., et al. (2018). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 20(27), 18534-18545.

- Morozov, I. S., et al. (1999). [Adamantane derivatives enhancing body's resistance to emergencies]. Vestnik Rossiiskoi akademii meditsinskikh nauk, (3), 28–32.

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 24053-96-1 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. chemwhat.com [chemwhat.com]

- 8. PubChemLite - this compound (C10H15ClO2S) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. kbfi.ee [kbfi.ee]

- 11. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]

- 12. Adamantane [webbook.nist.gov]

- 13. acdlabs.com [acdlabs.com]

Reactivity and stability of Adamantane-1-sulfonyl chloride

An In-Depth Technical Guide to the Reactivity and Stability of Adamantane-1-sulfonyl chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Understanding a Unique Reagent

This compound stands as a compelling reagent at the intersection of structural rigidity and controlled reactivity. Its architecture, a highly symmetric, diamondoid adamantane cage functionalized with a potent electrophilic sulfonyl chloride group, offers a unique tool for molecular design. The adamantane moiety is not merely a bulky substituent; its defined three-dimensional structure and high lipophilicity are frequently exploited in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Understanding the inherent reactivity and stability of this compound is therefore paramount for its effective and safe utilization in the laboratory. This guide synthesizes field-proven insights and established chemical principles to provide a comprehensive operational understanding of this compound.

The Molecular Profile: Structure and Properties

This compound (C₁₀H₁₅ClO₂S) is a crystalline solid where the sulfonyl chloride functional group is attached to one of the four equivalent bridgehead carbons of the adamantane cage. This bridgehead position is sterically congested, a feature that profoundly influences the compound's reactivity.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 24053-96-1 | [3][4][5] |

| Molecular Formula | C₁₀H₁₅ClO₂S | [4][5][6] |

| Molecular Weight | 234.74 g/mol | [4][5] |

| Appearance | Waxy or crystalline solid | [7] |

| Melting Point | 124-125 °C | [3] |

| Boiling Point | 323.0 ± 9.0 °C (Predicted) | [4] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [4] |

| Purity | ≥95% (Typical commercial grade) | [5][8] |

Synthesis: Forging the Reagent

The preparation of this compound typically involves the electrophilic substitution of adamantane. A common and effective method utilizes thionyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.

Workflow for Synthesis of this compound

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from Adamantane

This protocol is adapted from established synthetic procedures.[7]

-

Reaction Assembly: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a drying tube with thionyl chloride (SOCl₂). Cool the flask to -20 °C using an appropriate cooling bath (e.g., dry ice/acetone).

-

Catalyst Addition: Slowly add aluminum trichloride (AlCl₃) to the cooled thionyl chloride with stirring. Causality: AlCl₃ acts as a Lewis acid, activating the thionyl chloride for electrophilic attack on the adamantane C-H bond.

-

Substrate Addition: Once the catalyst has been added, add adamantane in small portions over a period of 2-3 hours, maintaining the temperature at -20 °C.

-

Reaction Progression: After the addition is complete, continue stirring for an additional hour at -20 °C, then allow the mixture to slowly warm to room temperature.

-

Quenching and Extraction: Carefully remove the excess thionyl chloride under vacuum. Dilute the residue with a nonpolar solvent like carbon tetrachloride (CCl₄). Cautiously add ice and water to the mixture to decompose the aluminum trichloride complex. Transfer the mixture to a separatory funnel, separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under vacuum. The resulting crude product, a waxy solid, can be purified by vacuum distillation to yield this compound.

Reactivity Profile: A Sterically Hindered Electrophile

The chemical behavior of this compound is dominated by the highly electrophilic sulfur atom. However, the bulky adamantane cage imposes significant steric hindrance, which modulates its reactivity compared to less hindered sulfonyl chlorides. This steric shield can slow the rate of Sₙ2-type reactions at the sulfur center.[9]

Core Reactivity: Nucleophilic Substitution

The primary reaction pathway involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.[9]

Caption: General nucleophilic substitution at the sulfonyl group.

Key Reactions and Applications:

-

Formation of Sulfonamides (Reaction with Amines): This is one of the most critical applications, especially in drug discovery.[9] this compound reacts readily with primary and secondary amines to form highly stable adamantyl sulfonamides. The resulting sulfonamide moiety is a well-established pharmacophore, and the adamantane group often enhances drug-like properties.[1][9]

-

Self-Validation: The reaction is typically clean and high-yielding. The progress can be monitored by TLC, and the formation of the product is confirmed by the disappearance of the starting amine and the formation of a new, less polar spot. The HCl byproduct is typically scavenged by using excess amine or a non-nucleophilic base.

-

-

Formation of Sulfonate Esters (Reaction with Alcohols): In the presence of a base, it reacts with alcohols to produce adamantane-1-sulfonate esters.[9] These esters are valuable synthetic intermediates, as the adamantylsulfonate group can serve as a good leaving group in subsequent nucleophilic substitution reactions.

-

Hydrolysis (Reaction with Water): The compound is highly susceptible to hydrolysis. Atmospheric moisture or water as a solvent will readily attack the sulfonyl chloride, leading to the formation of adamantane-1-sulfonic acid and hydrochloric acid. This reaction underscores the compound's primary stability concern.

Experimental Protocol: Synthesis of an N-Aryl Adamantane Sulfonamide

-

Setup: Dissolve the desired aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) in a flask under an inert atmosphere (nitrogen or argon).

-

Addition of Reagent: Cool the solution to 0 °C. Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution. Causality: Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize side products.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting materials are consumed.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by flash chromatography on silica gel or by recrystallization.

Stability, Storage, and Handling

The stability of this compound is intrinsically linked to its reactivity. Its primary mode of degradation is hydrolysis.

Key Stability Considerations

-

Hydrolytic Instability: The compound reacts with water. This is the most significant factor affecting its shelf life and requires stringent handling conditions. The Material Safety Data Sheet (MSDS) classifies it as a substance that causes severe skin burns and eye damage, largely due to the release of HCl upon contact with moisture.[10]

-

Thermal Stability: While the adamantane cage itself is highly stable, sulfonyl chlorides can decompose at elevated temperatures. It is advisable to avoid prolonged heating. Purification via vacuum distillation should be performed rapidly.

Mandatory Handling and Storage Protocol

-

Storage: The compound must be stored under a dry, inert atmosphere (nitrogen or argon) to prevent hydrolysis.[4] Recommended storage temperature is 2-8°C in a tightly sealed container within a desiccator.[4]

-

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Use dry glassware and anhydrous solvents for all reactions to prevent decomposition of the reagent.

-

Do not breathe dust or vapors.[10]

-

-

Incompatible Materials: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.

Conclusion: A Versatile but Demanding Building Block

This compound is a powerful synthetic intermediate that provides access to a wide range of unique molecular architectures incorporating the rigid and lipophilic adamantane scaffold.[9] Its utility in constructing sulfonamides and sulfonate esters makes it particularly relevant to the fields of medicinal chemistry and materials science. However, its high reactivity, particularly its sensitivity to moisture, demands meticulous handling and storage practices. By adhering to the protocols and understanding the chemical causality outlined in this guide, researchers can effectively harness the synthetic potential of this valuable reagent while ensuring safety and experimental reproducibility.

References

-

Title: Synthesis of a. 1-Adamantane sulfinyl chloride Source: PrepChem.com URL: [Link]

-

Title: Synthesis of sulfonyl chloride substrate precursors Source: Supporting Information, Columbia University URL: [Link]

-

Title: this compound CAS#: 24053-96-1 Source: ChemWhat URL: [Link]

-

Title: Changes in the solvolysis rate constants of 1-adamantyl chloride with... Source: ResearchGate URL: [Link]

-

Title: this compound (C10H15ClO2S) Source: PubChemLite URL: [Link]

-

Title: Adamantane in Drug Delivery Systems and Surface Recognition Source: MDPI URL: [Link]

-

Title: HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES Source: ResearchGate URL: [Link]

-

Title: Adamantane in Drug Delivery Systems and Surface Recognition Source: MDPI URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]

- 3. This compound | 24053-96-1 [sigmaaldrich.com]

- 4. This compound CAS#: 24053-96-1 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C10H15ClO2S) [pubchemlite.lcsb.uni.lu]

- 7. prepchem.com [prepchem.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Sulfonylation Mechanism of Adamantane-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive exploration of adamantane-1-sulfonyl chloride, a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The unique structural and electronic properties imparted by the rigid adamantane cage dictate its reactivity and the mechanism of sulfonylation. This document delves into the synthesis of this compound, elucidates the mechanistic pathways of its reactions with various nucleophiles, and provides detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile building block.

Introduction: The Significance of the Adamantane Moiety in Drug Discovery and Materials Science

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, possesses a unique combination of properties including high symmetry, rigidity, and lipophilicity.[1][2] These characteristics have made it a valuable scaffold in medicinal chemistry, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] The incorporation of the adamantane moiety can improve metabolic stability, increase bioavailability, and modulate receptor binding affinity.[4] Notable drugs incorporating the adamantane structure include amantadine and memantine, used in the treatment of influenza and Alzheimer's disease, respectively.[5]

This compound emerges as a key intermediate, providing a reactive handle to introduce the bulky and lipophilic adamantyl group onto a wide range of molecular architectures.[1][6] The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively.[7][8] These moieties are prevalent in a multitude of pharmaceuticals, including antibacterial agents and diuretics.[7]

Synthesis of this compound

The synthesis of sulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of thiols or the reaction of sulfonic acids with chlorinating agents.[9][10][11] For this compound, a common route involves the sulfonation of adamantane followed by chlorination of the resulting adamantane-1-sulfonic acid.

Synthesis of Adamantane-1-sulfonic acid

The direct sulfonation of adamantane can be challenging due to the stability of the hydrocarbon cage. However, reaction with strong sulfonating agents like oleum (fuming sulfuric acid) or chlorosulfonic acid at the bridgehead position can yield the desired sulfonic acid.

Conversion to this compound

The resulting adamantane-1-sulfonic acid can then be converted to the corresponding sulfonyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃).[12][13] The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis of this compound from Adamantane-1-sulfonic acid

Materials:

-

Adamantane-1-sulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add adamantane-1-sulfonic acid (1.0 eq).

-

Add anhydrous toluene to create a slurry.

-

Carefully add thionyl chloride (2.0-3.0 eq) to the slurry under a nitrogen atmosphere.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes) or used directly in the subsequent step.

The Mechanism of Sulfonylation

The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[7][8] The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the substitution reaction. The mechanism of sulfonylation generally proceeds through a nucleophilic substitution at the sulfur center, with the specific pathway being influenced by the nature of the nucleophile, solvent, and reaction conditions.

Reaction with Amines: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of adamantyl sulfonamides.[7] This reaction typically occurs in the presence of a base to neutralize the hydrochloric acid byproduct. The mechanism is generally considered to be a concerted SN2-like process or a stepwise addition-elimination pathway.

Diagram: General Mechanism of Sulfonamide Formation

Caption: General mechanism for the formation of sulfonamides from sulfonyl chlorides.

Due to the significant steric hindrance imposed by the bulky adamantane group, the SN2-like pathway is more likely.[1] The nucleophilic amine attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently expelled, and a proton is lost from the nitrogen atom (often facilitated by a base) to yield the final sulfonamide product.

Reaction with Alcohols: Formation of Sulfonate Esters

This compound reacts with alcohols in the presence of a base (commonly pyridine) to form sulfonate esters.[14][15] This reaction is a crucial method for converting the hydroxyl group of an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.[16][17]

The mechanism of sulfonate ester formation is analogous to that of sulfonamide formation. The alcohol oxygen acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride.[15] Pyridine serves both as a catalyst and as a base to neutralize the generated HCl. The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction.[15]

Diagram: Experimental Workflow for Sulfonate Ester Synthesis

Caption: A typical experimental workflow for the synthesis of sulfonate esters.

Quantitative Data and Reaction Parameters

The efficiency of sulfonylation reactions is influenced by several factors, including the choice of solvent, base, and reaction temperature. The following table summarizes typical reaction conditions for the synthesis of adamantyl sulfonamides.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | Pyridine | Dichloromethane (DCM) | 0 to RT | 2-4 | >90 |

| Benzylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 to RT | 3-5 | >85 |

| Morpholine | Pyridine | Acetonitrile | RT | 2 | >95 |

| Diethylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 4-6 | >80 |

Conclusion

This compound is a highly valuable reagent in organic synthesis, enabling the facile introduction of the sterically demanding and lipophilic adamantane moiety into a diverse range of molecules. The sulfonylation reactions proceed via nucleophilic substitution at the electrophilic sulfur center, with the mechanism being influenced by the nature of the nucleophile and reaction conditions. A thorough understanding of these mechanistic principles and experimental parameters is crucial for the successful application of this reagent in the development of novel pharmaceuticals and advanced materials.

References

-

PrepChem.com. Synthesis of a. 1-Adamantane sulfinyl chloride. [Link]

-

Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Synthesis. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. [Link]

-

Synthesis. (2010). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. [Link]

-

ResearchGate. (2020). New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds. [Link]

-

ScienceDirect. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

- Google Patents. (2010).

-

Columbia University. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

-

ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

researchopenworld.com. (2022). The Synthesis of Medical Intermediate Adamantane. [Link]

-

Organic Syntheses. 1-adamantanecarboxylic acid. [Link]

-

Wikipedia. Adamantane. [Link]

- Google Patents. (1998). Method of synthesis of adamantane-2-one.

-

PubChem. This compound (C10H15ClO2S). [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

-

Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Pharmacia. (2023). Adamantane-containing drug delivery systems. [Link]

-

ResearchGate. (2020). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. [Link]

-

National Institutes of Health. (2013). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

-

International Journal of Molecular Sciences. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

-

Semantic Scholar. (1995). EXTREMELY LARGE ACCELERATION OF THE SOLVOLYSIS OF 1-ADAMANTYL CHLORIDE UPON INCORPORATION OF A SPIRO ADAMANTANE SUBSTITUENT : SOLVOLYSIS OF 1-CHLOROSP IROADAMANTANE-2,2'-ADAMANTANE. [Link]

-

Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

-

YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

-

ACS Publications. (1981). Synthesis of adamantane derivatives. 56. Reaction of 1-adamantyl chloride with trimethylsilyl pseudohalide. [Link]

-

Chemistry LibreTexts. (2023). 17.6: Reactions of Alcohols. [Link]

-

YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]

-

organic-reaction.com. Alcohol to Chloride - Common Conditions. [Link]

-

ResearchGate. (2018). Scope of chlorosulfonylation reaction. [Link]

-

National Institutes of Health. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. researchopenworld.com [researchopenworld.com]

- 6. This compound CAS#: 24053-96-1 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. books.rsc.org [books.rsc.org]

- 12. d-nb.info [d-nb.info]

- 13. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

Key intermediates in Adamantane-1-sulfonyl chloride synthesis

An In-depth Technical Guide to the Core Intermediates in the Synthesis of Adamantane-1-sulfonyl Chloride

Abstract

This compound is a pivotal building block in contemporary drug discovery and materials science. Its utility stems from the unique combination of the rigid, lipophilic, and three-dimensional adamantane cage with the highly reactive sulfonyl chloride functional group. This guide provides an in-depth examination of the key chemical intermediates that are central to its synthesis. By focusing on the causality behind synthetic choices and detailing field-proven protocols, this document serves as a comprehensive resource for researchers and development professionals. We will dissect the two primary synthetic pathways, which are defined by their core intermediates: Adamantane-1-sulfinyl chloride and Adamantane-1-sulfonic acid .

Introduction: The Strategic Importance of this compound

The adamantane scaffold is a diamondoid hydrocarbon that imparts remarkable properties to pharmacologically active molecules, including enhanced metabolic stability, improved bioavailability, and unique receptor-binding interactions.[1][2] The attachment of a sulfonyl chloride moiety at a bridgehead position creates a versatile electrophilic handle, enabling the facile construction of sulfonamides, sulfonate esters, and other derivatives.[1] These derivatives are prevalent in medicinal chemistry, with applications as antiviral, antibacterial, and anticancer agents.[1] Understanding the synthesis of the parent sulfonyl chloride is therefore critical for leveraging its full potential. The choice of synthetic route is often dictated by available starting materials, scale, and desired purity, with each path distinguished by its signature intermediate.

Pathway I: The Adamantane-1-sulfinyl Chloride Intermediate

This route offers a direct approach from the parent hydrocarbon, adamantane, to an immediate precursor of the final product. It is characterized by the formation and subsequent oxidation of adamantane-1-sulfinyl chloride. This method is advantageous for its relatively straightforward conversion.

Mechanistic Rationale

The core of this pathway is an electrophilic substitution reaction on the adamantane cage. Adamantane itself is unreactive towards thionyl chloride (SOCl₂). However, in the presence of a strong Lewis acid, such as aluminum trichloride (AlCl₃), a highly reactive electrophilic species is generated from the thionyl chloride. This electrophile attacks one of the electron-rich tertiary C-H bonds at a bridgehead position of adamantane, leading to the formation of the sulfinyl chloride intermediate. The choice of a Lewis acid catalyst is critical to activate the thionyl chloride and facilitate the C-S bond formation.

The intermediate, adamantane-1-sulfinyl chloride, is then oxidized to the target this compound. This oxidation is typically achieved using a controlled stream of chlorine gas, which efficiently converts the sulfur(IV) center of the sulfinyl chloride to the sulfur(VI) center of the sulfonyl chloride.

Visualizing the Sulfinyl Chloride Pathway

Caption: Synthesis via the Adamantane-1-sulfinyl chloride intermediate.

Experimental Protocol: Synthesis of this compound via the Sulfinyl Chloride Intermediate

This protocol is synthesized from established procedures found in the chemical literature and patents.[3][4]

Part A: Synthesis of Adamantane-1-sulfinyl chloride

-

Reactor Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add thionyl chloride (SOCl₂, ~10 equivalents).

-

Catalyst Addition: Cool the thionyl chloride to -20 °C using an appropriate cooling bath. Slowly and portion-wise, add anhydrous aluminum trichloride (AlCl₃, ~1.5 equivalents). Stir the mixture for 20-30 minutes to ensure complete dissolution and complex formation.

-

Substrate Addition: While maintaining the temperature at -20 °C, add adamantane (1.0 equivalent) in small portions over a period of 2-3 hours. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, stir the mixture for an additional hour at -20 °C, then allow it to slowly warm to room temperature. Monitor the reaction's completion by an appropriate method (e.g., TLC or GC) until the adamantane content is less than 0.1%.[4]

-

Work-up and Isolation: Once the reaction is complete, remove the excess thionyl chloride under vacuum. Dilute the residue with a non-polar solvent like carbon tetrachloride (CCl₄) and carefully pour it onto crushed ice and water to decompose the aluminum trichloride complex.[3] Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield crude adamantane-1-sulfinyl chloride as a waxy solid.[3]

Part B: Oxidation to this compound

-

Solution Preparation: Dissolve the crude adamantane-1-sulfinyl chloride from Part A in a suitable solvent.

-

Oxidation: Adjust the pH of the solution to approximately 8. Cool the solution and bubble chlorine gas (Cl₂) through it. The reaction is typically accompanied by the precipitation of a grey-white solid.[4]

-

Reaction Monitoring: Continue the introduction of chlorine gas until the pH of the mixture drops to 1, indicating the consumption of the base and completion of the reaction. Stir for an additional 20-30 minutes.[4]

-

Purification: Filter the resulting solid, wash it thoroughly with water, and dry it to obtain the crude this compound. For higher purity, the product can be refined by recrystallization from a solvent such as petroleum ether.[4] A purity of over 99% can be achieved with this method.[4]

Pathway II: The Adamantane-1-sulfonic Acid Intermediate

An alternative and widely applicable strategy involves the direct sulfonation of adamantane to form adamantane-1-sulfonic acid, which is then converted to the desired sulfonyl chloride. This pathway is conceptually similar to the industrial synthesis of many arylsulfonyl chlorides.[5]

Mechanistic Rationale

This method begins with the direct functionalization of adamantane using a potent sulfonating agent, such as chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid (oleum).[1][6] The reaction proceeds via an electrophilic attack on a tertiary C-H bond of the adamantane core, yielding the stable intermediate, adamantane-1-sulfonic acid.[7]

This sulfonic acid intermediate is a stable, often crystalline solid. The critical subsequent step is the conversion of the sulfonic acid group (-SO₃H) into a sulfonyl chloride group (-SO₂Cl). This is a standard transformation in organic chemistry, typically accomplished by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5][8] These reagents replace the hydroxyl group of the sulfonic acid with a chlorine atom.

Visualizing the Sulfonic Acid Pathway

Caption: Synthesis via the Adamantane-1-sulfonic acid intermediate.

Experimental Protocol: Conceptual Synthesis via the Sulfonic Acid Intermediate

This protocol is a generalized procedure based on standard methods for sulfonyl chloride synthesis.[5][9]

Part A: Synthesis of Adamantane-1-sulfonic acid

-

Reaction Setup: In a flask equipped for vigorous stirring and gas evolution, place adamantane.

-

Sulfonation: Cool the flask in an ice bath. Slowly and carefully add chlorosulfonic acid (~5 equivalents) to the adamantane. The reaction is highly exothermic and releases HCl gas, requiring an efficient fume hood and gas trap.

-

Reaction Progression: After the addition, allow the mixture to stir at room temperature or with gentle heating until the reaction is complete, as determined by the dissolution of adamantane and cessation of gas evolution.

-

Isolation: Carefully quench the reaction mixture by pouring it onto a large volume of crushed ice. The adamantane-1-sulfonic acid will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with ice-cold water to remove excess sulfuric acid, and dry thoroughly.

Part B: Conversion to this compound

-

Chlorination: Place the dried adamantane-1-sulfonic acid (1.0 equivalent) in a flask. Add thionyl chloride (SOCl₂, ~2-3 equivalents), often with a catalytic amount of dimethylformamide (DMF).

-

Reaction: Gently reflux the mixture for several hours. The reaction evolves SO₂ and HCl gas.

-

Isolation: After the reaction is complete (indicated by the cessation of gas evolution), carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude solid residue is the this compound. It can be purified by recrystallization from a suitable non-polar solvent to yield the final product.

Summary and Comparison of Pathways

Both synthetic routes offer viable methods for producing this compound. The choice between them depends on laboratory capabilities, scale, and reagent availability.

| Feature | Pathway I (Sulfinyl Chloride) | Pathway II (Sulfonic Acid) |

| Starting Material | Adamantane | Adamantane |

| Key Intermediate | Adamantane-1-sulfinyl chloride | Adamantane-1-sulfonic acid |

| Key Reagents | SOCl₂, AlCl₃, Cl₂ | ClSO₃H (or Oleum), SOCl₂ (or PCl₅) |

| Key Advantages | More direct conversion, potentially higher yield in a patented process.[4] | Utilizes more common sulfonation/chlorination reactions; intermediate is a stable solid. |

| Key Considerations | Requires handling of chlorine gas; Lewis acid work-up can be cumbersome. | Initial sulfonation is highly corrosive and exothermic; requires careful quenching. |

Conclusion

The synthesis of this compound is fundamentally a story of two key intermediates: adamantane-1-sulfinyl chloride and adamantane-1-sulfonic acid. The sulfinyl chloride pathway represents a direct, catalyzed approach, while the sulfonic acid pathway follows a more classic sulfonation-then-chlorination sequence. A thorough understanding of the formation and conversion of these intermediates allows researchers to make informed decisions in their synthetic strategies, enabling the continued exploration of adamantane-containing compounds in the vital fields of medicine and material science.

References

-

PrepChem.com. (n.d.). Synthesis of a. 1-Adamantane sulfinyl chloride. Retrieved from [Link]

- Google Patents. (2012). CN102108057B - Method for preparing adamantane sulfonyl chloride by using adamantane sulfinyl chloride.

-

PubMed. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Retrieved from [Link]

- Google Patents. (n.d.). CN101253175A - Process for producing sulfonyl chloride compound.

-

National Center for Biotechnology Information. (n.d.). Adamantane-1-sulfonic Acid. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. CN102108057B - Method for preparing adamantane sulfonyl chloride by using adamantane sulfinyl chloride - Google Patents [patents.google.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. CN101253175A - Process for producing sulfonyl chloride compound - Google Patents [patents.google.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

Introduction: The Strategic Union of a Rigid Scaffold and a Reactive Handle

An In-depth Technical Guide to the Structural Analysis and Conformation of Adamantane-1-sulfonyl Chloride

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon cage, has emerged as a privileged scaffold.[1][2] Its unique three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, enabling chemists to escape the "flatland" of traditional aromatic-based drug design and explore chemical space more effectively.[1] The incorporation of an adamantane group can significantly improve a drug candidate's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), primarily by increasing its lipophilicity.[3][4]

Juxtaposed with this stable core is the sulfonyl chloride group (-SO₂Cl), a highly reactive electrophilic functional group. It serves as a versatile synthetic handle, most notably for the formation of sulfonamides—a pharmacophore present in a wide array of clinically successful drugs.[5] The convergence of these two entities in This compound (C₁₀H₁₅ClO₂S) creates a building block of significant strategic importance.[5][6] This guide provides a comprehensive technical analysis of the structure and conformational properties of this compound, offering field-proven insights for professionals engaged in synthetic chemistry and drug development.

Core Structural Analysis: A Diamondoid Foundation

This compound's structure is characterized by the fusion of the adamantane cage with the sulfonyl chloride functional group at one of the four equivalent bridgehead (tertiary) carbon atoms.

-

The Adamantane Cage: The parent adamantane (tricyclo[3.3.1.1³,⁷]decane) possesses a highly symmetrical, strain-free, diamondoid structure belonging to the Td point group.[1] Upon substitution at a bridgehead position, as in this compound, the molecular symmetry is reduced to C₃ᵥ. This rigid framework dictates the spatial arrangement of the substituent, preventing the conformational ambiguities often associated with flexible aliphatic chains.[5]

-

The Sulfonyl Chloride Group: The -SO₂Cl group is inherently electrophilic, making the sulfur atom susceptible to nucleophilic attack.[5] This reactivity is the cornerstone of its utility in synthesis. The bulky adamantane group provides significant steric hindrance around the reaction center, which can influence reaction kinetics and selectivity compared to less hindered alkanesulfonyl chlorides.[5]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Key Structural Parameters

| Parameter | Typical Value | Commentary |

| C-C (adamantane) | 1.53 - 1.54 Å | Standard sp³-sp³ carbon single bond length, typical for alkanes. |

| C-H (adamantane) | ~1.10 Å | Standard sp³ C-H bond length. |

| C-S Bond Length | ~1.82 Å | The bond connecting the adamantane bridgehead carbon to the sulfur atom. |

| S=O Bond Length | ~1.43 Å | Characteristic double bond length for a sulfonyl group. |

| S-Cl Bond Length | ~2.05 Å | Typical single bond length between sulfur and chlorine in sulfonyl chlorides. |

| ∠ C-S-O Angle | ~108° | Approximate bond angle. |

| ∠ O-S-O Angle | ~120° | The two oxygen atoms are spread to minimize repulsion. |

| ∠ C-S-Cl Angle | ~105° | Approximate bond angle. |

Table 1: Estimated molecular geometry parameters for this compound based on analogous structures.

Spectroscopic Characterization Profile

The unique structure of this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is deceptively simple due to the molecule's symmetry. The 15 protons on the adamantane cage typically resolve into two or three broad signals in standard solvents like CDCl₃.[8]

-

A signal corresponding to the six protons on the methylene carbons adjacent to the bridgehead bearing the sulfonyl group. These are deshielded by the electron-withdrawing substituent.

-

A signal for the three protons on the other three bridgehead carbons.

-

A signal for the six protons on the remaining methylene carbons, furthest from the substituent.

-

-

¹³C NMR: The carbon spectrum provides a clearer picture of the adamantane framework.

-

C1 (Bridgehead, substituted): The carbon directly bonded to the sulfur atom is significantly deshielded.

-

C2 (Methylene): The six methylene carbons adjacent to the substituted bridgehead.

-

C3 (Bridgehead, unsubstituted): The three equivalent unsubstituted bridgehead carbons.

-

C4 (Methylene): The three equivalent methylene carbons at the most remote positions.

-

| Nucleus | Position | Expected Chemical Shift (δ, ppm) |

| ¹H | CH₂ protons (adjacent to C-SO₂Cl) | 2.1 - 2.3 |

| ¹H | CH (bridgehead) & CH₂ (remote) | 1.7 - 2.0 |

| ¹³C | C-SO₂Cl (bridgehead) | 75 - 80 |

| ¹³C | CH (unsubstituted bridgehead) | 28 - 30 |

| ¹³C | CH₂ (all methylene carbons) | 35 - 40 |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the presence of the sulfonyl chloride functional group.[10]

-

S=O Asymmetric Stretch: A very strong and sharp absorption band is expected in the 1370 - 1390 cm⁻¹ region.

-

S=O Symmetric Stretch: A second strong and sharp band is expected in the 1170 - 1190 cm⁻¹ region.[10]

-

C-H Stretch (Adamantane): Multiple bands will appear in the 2850 - 3000 cm⁻¹ region, characteristic of sp³ C-H bonds.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 234.

-

Isotope Pattern: A crucial diagnostic feature is the presence of the M+2 peak at m/z 236, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl vs ³⁷Cl isotopes).[10]

-

Fragmentation: Common fragmentation pathways include the loss of Cl (m/z 199) and SO₂ (m/z 170), followed by fragmentation of the adamantyl cation (m/z 135).

Conformational Analysis: Rotation About the C-S Bond

While the adamantane cage itself is conformationally locked, the molecule's overall conformation is defined by the rotation around the single bond connecting the bridgehead carbon (C1) and the sulfur atom.[7] This rotation dictates the spatial relationship between the S-Cl and S=O bonds and the C-C bonds of the adamantane framework.

The primary conformers are the staggered and eclipsed forms. Due to steric hindrance, the staggered conformations, where the S-Cl and S=O bonds are positioned between the C-C bonds of the adamantane cage when viewed down the C-S axis, are expected to be the most energetically favorable. Computational modeling, such as Density Functional Theory (DFT), is the most effective method for precisely determining the rotational energy barrier and the relative populations of these conformers.

Newman Projection along C-S Bond

Caption: Conformational isomers resulting from C-S bond rotation.

Experimental Methodologies & Protocols

Scientific integrity demands robust and reproducible experimental methods. The following sections detail validated protocols for the synthesis and structural verification of this compound.

Synthesis via Oxidative Chlorination

A reliable method for synthesizing this compound involves the reaction of adamantane with thionyl chloride in the presence of a Lewis acid catalyst.[11]

Protocol: Synthesis of this compound

-

Reaction Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-